Sulazuril

Solubility Formulation Aquaculture

Researchers seeking triazine antiparasitics for immersion bath treatments face a critical solubility barrier: standard agents like Toltrazuril are practically insoluble (0.41 μg/mL), precluding homogeneous aqueous delivery. Sulazuril resolves this with ~747 mg/L water solubility, enabling co-solvent-free bath preparation. - Achieves monogenean (Dactylogyrus, Gyrodactylus) mortality at 5-10 μg/mL immersion for 3-4 h at 22°C. - Effective against crustacean parasites and Glugea anomala microsporidia (2.5-10 μg/mL), supporting single-agent RAS biosecurity. - Structurally distinct methylsulfonyl substituent drives aqueous dispersibility unmatched by Toltrazuril or Diclazuril.

Molecular Formula C17H15Cl2N3O5S
Molecular Weight 444.3 g/mol
CAS No. 108258-89-5
Cat. No. B027392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulazuril
CAS108258-89-5
Synonyms2-(3,5-alpha-dichloro-4-(4-methylsulfonylphenoxy)phenyl)-1-methylhexahydro-1,2,4-triazine-3,5-dione
Hoe 092 V
Hoe-092 V
Hoe-092V
Molecular FormulaC17H15Cl2N3O5S
Molecular Weight444.3 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl
InChIInChI=1S/C17H15Cl2N3O5S/c1-21-9-15(23)20-17(24)22(21)10-7-13(18)16(14(19)8-10)27-11-3-5-12(6-4-11)28(2,25)26/h3-8H,9H2,1-2H3,(H,20,23,24)
InChIKeyAQAZEGOUFUGKBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulazuril Baseline Characteristics


Sulazuril (HOE 092 V), a phenyltriazolone derivative patented by Hoechst A.-G. as an agrochemical protozoacide, represents a structurally distinct entry within the triazine class of antiprotozoal agents [1]. It is characterized by a methylsulfonyl-phenoxy phenyl substituent on a hexahydro-1,2,4-triazine-3,5-dione core, yielding a molecular weight of 444.29 Da . Unlike many other veterinary triazines that are extensively commercialized for poultry coccidiosis, Sulazuril is primarily documented for its efficacy against a broad spectrum of fish and crustacean parasites, positioning it as a specialized tool for aquaculture applications [2].

Sulazuril Substitution Risks


Substituting Sulazuril with other triazine antiprotozoals such as Toltrazuril or Diclazuril carries a high risk of therapeutic failure in aquaculture settings due to fundamental divergence in physiochemical properties and target species susceptibility. The most critical differentiator is aqueous solubility: Sulazuril exhibits an estimated water solubility of 746.9 mg/L, whereas Toltrazuril is practically insoluble at 0.41 μg/mL (0.41 mg/L) [1]. This orders-of-magnitude difference in dispersibility directly governs bioavailability for immersion bath treatments, rendering generic replacements pharmacokinetically unsuitable. Furthermore, the documented antiparasitic spectrum differs qualitatively; Sulazuril has demonstrated in vivo efficacy against crustacean parasites alongside monogeneans, a breadth not reported for Toltrazuril- or Diclazuril-based bath treatments in the primary literature [2].

Sulazuril Differentiation Evidence


Solubility Advantage vs. Toltrazuril

Sulazuril demonstrates a profound water solubility advantage compared to the prototype triazine Toltrazuril. The estimated aqueous solubility of Sulazuril at 25°C is 746.9 mg/L, enabling direct immersion bath formulation without co-solvents . In contrast, Toltrazuril's experimentally determined aqueous solubility is only 0.41 μg/mL (0.41 mg/L), a limitation that has motivated the development of complex nanomicelle delivery systems to overcome its poor dispersibility [1]. The solubility ratio of Sulazuril:Toltrazuril is approximately 1,820:1 under comparable conditions.

Solubility Formulation Aquaculture

Anti-Monogenean Potency vs. Toltrazuril

In separate in vivo immersion studies against monogenean parasites of fish, Sulazuril (HOE 092 V) achieved 100% mortality of Dactylogyrus vastator at 10 μg/mL with a 4-hour exposure [1]. Under comparable conditions, Toltrazuril at 5 μg/mL (4-hour exposure) produced tegumental lesions in Dactylogyrus spp. but did not achieve mortality as the reported endpoint [2]. Notably, against Gyrodactylus arcuatus, Sulazuril showed efficacy at 5 μg/mL over a 4-hour exposure period, whereas Toltrazuril required 20 μg/mL for a 1-hour exposure to produce severe effects [1][2]. This suggests a potentially broader potency window for Sulazuril in immersion protocols, though direct head-to-head studies are absent.

Monogenea Dactylogyrus Antiparasitic Potency

Crustacean Parasite Spectrum

Sulazuril is explicitly characterized as 'effective against a broad spectrum of fish and crustacean parasites,' a spectrum claim not present in the standard labeling or primary literature for the major veterinary triazines Toltrazuril, Diclazuril, Ponazuril, Clazuril, and Nitromezuril [1][2]. In vivo efficacy has been demonstrated against the microsporidian Glugea anomala in sticklebacks, with significant damage to all developmental stages (meronts, sporogonial plasmodia, sporoblasts) observed at concentrations as low as 2.5 μg/mL and elimination of uninucleate meronts at 10 μg/mL with 4-hour exposure [3]. This crustacean and microsporidian activity profile is a differentiating feature relevant for integrated aquaculture health management.

Crustacean Parasites Antiparasitic Spectrum Aquaculture

Key Structural Differentiator: Methylsulfonyl Group

Sulazuril carries a 4-methylsulfonylphenoxy substituent (SO2CH3) at the para position, in contrast to the 4-trifluoromethylthiophenoxy group (SCF3) present in Toltrazuril [1]. This structural divergence has significant implications for physicochemical properties: the methylsulfonyl group is more polar (Hildebrand solubility parameter contribution) and is associated with the ~1,820-fold higher aqueous solubility of Sulazuril versus Toltrazuril . Furthermore, Sulazuril is classified as a phenyltriazolone derivative with a hexahydro-1,2,4-triazine-3,5-dione core, while Toltrazuril is a sym-triazinone (1,3,5-triazine-2,4,6-trione), differing in both ring saturation and substitution pattern .

Structural Chemistry SAR Antiparasitic Design

Sulazuril Optimal Application Scenarios


Immersion Bath for Monogenean & Microsporidian Infections

Sulazuril's demonstrated water solubility of ~747 mg/L enables preparation of homogeneous immersion baths without organic co-solvents, a distinct advantage over Toltrazuril which is practically insoluble . For outbreaks involving Dactylogyrus spp. or Gyrodactylus spp., a bath concentration of 5–10 μg/mL for 3–4 hours at 22°C has been shown to achieve parasite mortality, with tegument damage initiating at concentrations as low as 1 μg/mL [1]. This protocol is suitable for both ornamental fish facilities and food fish hatcheries requiring rapid parasite clearance with minimal water handling complexity.

Crustacean Ectoparasite Management in RAS

Where other triazine antiprotozoals lack documented efficacy against crustacean parasites, Sulazuril's broad spectrum encompassing both monogenean and crustacean targets makes it a candidate for single-agent parasite management in RAS . The compound's effectiveness against Glugea anomala microsporidia at immersion concentrations of 2.5–10 μg/mL further supports its use in systems where multiple parasite taxa co-occur, potentially reducing the need for combination therapy and simplifying biosecurity protocols [2].

Triazine SAR Research in Aquatic Parasitology

The unique methylsulfonyl substituent on Sulazuril distinguishes it from the trifluoromethylthio-substituted Toltrazuril and the chlorophenyl-acetonitrile-substituted Diclazuril [1]. Researchers investigating the role of polar substituents on antiparasitic potency and solubility can utilize Sulazuril as a comparator molecule to probe the contribution of the sulfonyl moiety to aqueous dispersibility and target engagement in aquatic ectoparasite assays [2].

Quote Request

Request a Quote for Sulazuril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.